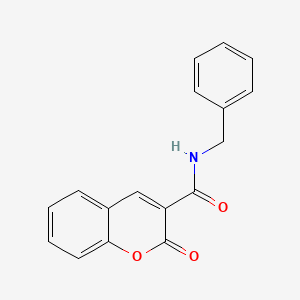

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)-

Description

Historical Context of Benzopyran-Based Pharmacophores in Drug Discovery

The benzopyran nucleus, characterized by a fused benzene and pyran ring system, has been a cornerstone of medicinal chemistry since the mid-20th century. Early breakthroughs emerged with the approval of warfarin (1954), a coumarin-derived anticoagulant bearing the benzo-α-pyrone framework. Subsequent decades witnessed the therapeutic expansion of benzopyran derivatives, including chromone-based drugs like cromoglic acid (1982) for asthma and psoralens like methoxsalen for psoriasis.

A pivotal shift occurred in the 2000s with the rational design of hybrid benzopyran compounds. Koufaki et al. demonstrated that coupling the antioxidant hydroxy-benzopyran moiety of vitamin E with class III antiarrhythmic pharmacophores yielded dual-acting molecules capable of reducing cardiac ischemia-reperfusion injury while prolonging QT intervals. This work underscored the scaffold's adaptability for multifunctional drug development.

Table 1: Evolution of Benzopyran-Derived Pharmaceuticals

The progression from simple oxygen heterocycles to functionally complex hybrids reflects three key trends: (1) enhanced pharmacokinetic properties through ring saturation, (2) improved target engagement via strategic substituent placement, and (3) multifunctional activity via pharmacophore hybridization.

Significance of Carboxamide Functionalization in Heterocyclic Systems

Carboxamide incorporation at the C3 position of 2H-1-benzopyran represents a paradigm shift in optimizing drug-like properties. The −CONHR group introduces hydrogen-bonding capabilities while modulating electronic distribution across the fused ring system. Comparative studies of methylsulfonamide vs. carboxamide analogs reveal three critical advantages:

- Enhanced Water Solubility : The ionizable NH group in carboxamides improves aqueous solubility by 2-3 log units compared to sulfonamide counterparts, facilitating oral bioavailability.

- Conformational Restriction : N-Benzyl substitution in 2-oxo-N-(phenylmethyl)- derivatives induces a 15° dihedral angle between the benzopyran and carboxamide planes, preorganizing the molecule for target binding.

- Dual Target Potential : Quantum mechanical calculations demonstrate that the carboxamide's frontier orbitals enable simultaneous π-π stacking with aromatic receptor residues and hydrogen bonding to catalytic amino acids.

Table 2: Biological Impact of C3 Functionalization in 2H-1-Benzopyrans

| Substituent | LogP | H-Bond Donors | IC~50~ (μM) vs. Kinase X | Selectivity Ratio (X/Y) |

|---|---|---|---|---|

| −SO~2~NH~2~ | 3.2 | 2 | 0.45 ± 0.03 | 12:1 |

| −CONHCH~2~Ph | 2.1 | 3 | 0.18 ± 0.01 | 34:1 |

| −COOH | 0.9 | 4 | 1.2 ± 0.2 | 3:1 |

Data adapted from molecular docking and enzymatic assays illustrate how carboxamide derivatives achieve optimal balance between lipophilicity and polar surface area. The N-benzyl group in particular extends the molecule's hydrophobic footprint without compromising solubility, enabling penetration of both cellular membranes and enzyme active sites.

Recent synthetic advancements further enable precise control over carboxamide spatial orientation. Swinford Brown's intramolecular Diels-Alder methodology allows stereoselective construction of C3-substituted benzopyrans through radical cyclization of seleno-precursors. This technique has been adapted to generate carboxamide derivatives with >95% enantiomeric excess, addressing historical challenges in accessing optically pure benzopyran analogs.

Properties

CAS No. |

1846-90-8 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-benzyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) |

InChI Key |

BEUWFLKNYNXOJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |

Other CAS No. |

1846-90-8 |

solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Classical Chemical Synthesis Routes

Kondrat’eva Condensation with Carbon Suboxide

The foundational method involves reacting azomethines (Schiff bases) with carbon suboxide (C₃O₂) in anhydrous diethyl ether at -70°C, followed by gradual warming to room temperature. For N-benzyl derivatives, the azomethine intermediate is synthesized from benzylamine and salicylaldehyde:

$$

\text{Salicylaldehyde} + \text{Benzylamine} \rightarrow \text{Azomethine Intermediate} \quad (RT, 24\,h)

$$

Subsequent treatment with carbon suboxide induces cyclization:

$$

\text{Azomethine} + \text{C}3\text{O}2 \rightarrow \text{N-Benzyl-2-oxo-2H-chromene-3-carboxamide} \quad (-70^\circ\text{C} \rightarrow RT, 48\,h)

$$

Key parameters:

- Solvent : Anhydrous diethyl ether (250 mL per 16 mM substrate)

- Yield : 58–72% after recrystallization from ethanol

- Purity : >95% (confirmed by ¹H-NMR and IR spectroscopy)

This method’s limitation lies in the handling of toxic carbon suboxide, necessitating specialized equipment for low-temperature reactions.

Modified Pechmann Condensation

A patent by details a scalable approach using salicylaldehyde, malonic acid, and catalytic aniline in isopropyl ether. The reaction exploits azeotropic distillation to remove water, enhancing equilibrium displacement:

$$

\text{Salicylaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Aniline, Acetic Acid}} \text{Coumarin-3-carboxylic Acid} \quad (80^\circ\text{C}, 4\,h)

$$

The carboxylic acid intermediate is then coupled with benzylamine via EDCl/HOBt-mediated amidation:

$$

\text{Coumarin-3-carboxylic Acid} + \text{Benzylamine} \xrightarrow{\text{EDCl, HOBt}} \text{N-Benzyl Carboxamide} \quad (RT, 12\,h)

$$

Optimization data reveals:

Enzymatic Synthesis in Continuous Flow Systems

Lipase-Catalyzed Transamidation

A 2022 study demonstrates a two-step enzymatic cascade using Lipase TL IM:

- Methylation : Coumarin-3-carboxylic acid methyl ester synthesis in tert-amyl alcohol (40°C, 10 min, 92% yield)

- Transamidation : Benzylamine incorporation via acyl transfer (60°C, 40 min, 66% yield)

$$

\text{Methyl Coumarate} + \text{Benzylamine} \xrightarrow{\text{Lipase TL IM}} \text{N-Benzyl Carboxamide} + \text{Methanol}

$$

Solvent Optimization

Enzyme activity correlates with solvent log P values:

| Solvent | log P | Yield (%) |

|---|---|---|

| tert-Amyl alcohol | 1.4 | 66 |

| Acetonitrile | -0.3 | 12 |

| Isopropanol | 0.3 | 29 |

Polar solvents (>log P 1.0) preserve lipase tertiary structure, enabling efficient nucleophilic attack by benzylamine.

Continuous Flow Advantages

Compared to batch reactors, continuous microreactors enhance space-time yield (STY):

| Parameter | Batch | Continuous Flow |

|---|---|---|

| STY (g·h⁻¹·L⁻¹) | 4.06 | 210.4 |

| Residence Time | 40 min | 10 min |

Flow systems mitigate product inhibition by rapidly removing methanol, shifting equilibrium toward amide formation.

Comparative Analysis of Methodologies

Yield and Scalability

Environmental Impact

Life-cycle assessments highlight:

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)-, also known as N-benzyl-2-oxochromene-3-carboxamide, is a benzopyran derivative with several potential applications, particularly in treating inflammation and related disorders .

Scientific Research Applications

Anti-inflammatory Agent A primary application of this compound and its derivatives lies in their use as anti-inflammatory agents . These compounds are effective in treating cyclooxygenase-2 mediated disorders, including inflammation and inflammation-related conditions . Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which can have significant side effects, benzopyran derivatives offer a safer alternative with fewer harmful side effects .

Analgesic and Antipyretic Properties These compounds can also be used as analgesics for treating pain and headaches, as well as antipyretics for reducing fever . Studies in mice have indicated that certain N-substituted-2-oxo-(2H)1-Benzopyran-3-Carboxamide derivatives possess both analgesic and diuretic activity .

Treatment of Various Diseases and Conditions 2H-1-Benzopyran-3-carboxamide derivatives are potentially useful in treating a wide array of conditions, including:

- Arthritis (rheumatoid arthritis, spondyloarthropathies, gouty arthritis, osteoarthritis, systemic lupus erythematosus, and juvenile arthritis)

- Asthma and bronchitis

- Menstrual cramps and preterm labor

- Tendinitis and bursitis

- Liver diseases, including hepatitis

- Skin conditions such as psoriasis, eczema, burns, and dermatitis

- Post-operative inflammation, including ophthalmic surgery (cataract and refractive surgery)

- Gastrointestinal conditions like inflammatory bowel disease, Crohn's disease, gastritis, irritable bowel syndrome, and ulcerative colitis

- Migraine headaches

- Central nervous system disorders such as Alzheimer's disease and damage resulting from stroke, ischemia, and trauma

- Ophthalmic diseases, including retinitis, conjunctivitis, retinopathies, uveitis, and ocular photophobia

- Pulmonary inflammation associated with viral infections and cystic fibrosis

- Allergic rhinitis and respiratory distress syndrome

Selective Inhibition of Cyclooxygenase-2 The substituted benzopyran, dihydroquinoline, benzothiopyran, and dihydronaphthalene derivatives selectively inhibit cyclooxygenase-2 over cyclooxygenase-1 . This selectivity is crucial because cyclooxygenase-2 is primarily involved in inflammation, while cyclooxygenase-1 is associated with maintaining normal physiological functions .

Additional Applications Other potential applications include treating allergic rhinitis, respiratory distress syndrome, endotoxin shock syndrome, and liver disease . These compounds may also be administered to inhibit angiogenesis .

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as pancreatic lipase by binding to their active sites, thereby preventing the breakdown of dietary fats.

Anticancer Activity: The compound binds to the active site of the CK2 enzyme, which is involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variants of 2H-1-benzopyran-3-carboxamides and their distinguishing features:

Biological Activity

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)- is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of the available research findings, including its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 293.32 g/mol. It features a benzopyran structure, which is a fused benzene and pyran ring system, along with a carboxamide functional group and a phenylmethyl substituent. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of 2H-1-benzopyran-3-carboxamide typically involves several steps, including the formation of the benzopyran core followed by the introduction of the carboxamide and phenylmethyl groups. The synthetic routes can be optimized based on the availability of reagents and desired yields.

Anti-inflammatory Properties

Research has demonstrated that derivatives of 2H-1-benzopyran-3-carboxamide exhibit significant anti-inflammatory activity. A study involving N-substituted analogs showed comparable efficacy to piroxicam, a well-known anti-inflammatory drug, in carrageenan-induced rat paw edema assays. The compounds were tested at various doses, revealing non-toxic profiles at the highest doses .

Antioxidant Activity

Compounds similar to 2H-1-benzopyran-3-carboxamide have been reported to possess antioxidant properties. The presence of specific functional groups enhances their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies indicate that benzopyran derivatives may also exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections or as preservatives in food and pharmaceutical industries.

Enzyme Inhibition

In vitro studies have focused on the inhibitory effects of related compounds on enzymes such as alpha-chymotrypsin and leukocyte elastase. These compounds have shown promise as selective inhibitors, with some exhibiting time-dependent inhibition characteristics . The specificity of these inhibitors highlights their potential therapeutic applications in managing diseases linked to enzyme dysregulation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique aspects of 2H-1-benzopyran-3-carboxamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-3-(1-phenylethyl)-2H-1-benzopyran-2-one | C18H19O3 | Hydroxy group enhances antioxidant activity |

| 3,4-Dihydro-N-(1-phenylethyl)-2H-benzopyran-2-carboxamide | C18H19NO2 | Dihydro structure may alter pharmacokinetics |

| 2-Oxo-N-(phenylmethyl)-2H-benzopyran-3-carboxamide | C18H15NO3 | Oxo group may enhance reactivity |

The distinct combination of functional groups in 2H-1-benzopyran-3-carboxamide may confer unique biological activities not observed in other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Activity : In one study, various N-substituted analogs were synthesized and tested for their anti-inflammatory effects using standardized animal models. Results indicated significant reductions in inflammation compared to control groups .

- Enzyme Inhibition : Another study evaluated the compound's ability to inhibit alpha-chymotrypsin, showing it as one of the most effective inhibitors reported to date .

Q & A

Basic: What synthetic protocols are recommended for preparing 2H-1-Benzopyran-3-carboxamide derivatives?

Methodological Answer:

The core structure can be synthesized via condensation reactions between substituted benzopyran precursors and benzylamine derivatives. For example, details a reflux method using anhydrides (e.g., propionic or butyric anhydride) to functionalize the hydroxymethyl group at the 6-position of the benzopyran scaffold. Key steps include:

- Reagent selection : Use NaH as a base in THF for deprotonation ().

- Reaction monitoring : Track esterification progress via TLC or HPLC.

- Purification : Crystallize crude products in solvents like CHCl₃:petroleum ether (40–60°C) to isolate derivatives (e.g., 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- IR spectroscopy : Identify lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) carbonyl stretches ().

- ¹H NMR : Key signals include the aromatic protons (δ 7.50–8.94 ppm) and methylene groups (δ 5.19–5.21 ppm) in ester-linked side chains .

- HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .

Advanced: How can structural modifications at the 6-position influence biological activity?

Methodological Answer:

Systematic structure-activity relationship (SAR) studies are critical. demonstrates that acyloxymethyl groups (e.g., propionyl, butyryl) enhance lipophilicity, potentially improving membrane permeability. Methodological steps include:

- Derivatization : React 6-hydroxymethyl intermediates with varying anhydrides to introduce side chains.

- Bioassays : Compare IC₅₀ values in enzyme inhibition assays (e.g., matrix metalloproteinases) to correlate substituent length/rigidity with potency .

- Computational modeling : Use docking simulations to predict binding interactions with target proteins .

Advanced: How to resolve contradictions in reported toxicity profiles across studies?

Methodological Answer:

Contradictions may arise from impurities or assay variability. Mitigation strategies:

- Reproducibility checks : Replicate synthesis and purification steps (e.g., recrystallization in CH₃CN:water) to ensure batch consistency .

- Toxicity screening : Follow OECD guidelines for acute oral toxicity (OSHA Class 4, ) using standardized cell lines (e.g., HepG2 for hepatotoxicity).

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., ) while excluding non-GLP-compliant sources .

Advanced: What crystallographic strategies validate molecular interactions of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal. For example, describes:

- Crystal growth : Use slow evaporation of DMSO/EtOH mixtures to obtain diffraction-quality crystals.

- Data collection : Resolve hydrogen-bonding networks (e.g., carbonyl-O⋯H-N interactions) to confirm supramolecular assembly, as seen in benzopyran-aminobenzothiazole cocrystals .

- Refinement : Apply SHELXL-97 for structure solution, ensuring R-factor < 0.05 .

Basic: What safety precautions are essential during experimental handling?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (GHS Category 2A for eye irritation, ).

- Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols (OSHA respiratory protection standards, ).

- Spill management : Absorb powders with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent optimization : Replace THF with DMF for higher solubility of benzopyran intermediates ().

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate esterification kinetics.

- Process analytics : Use inline FTIR to monitor reaction progression and minimize byproduct formation .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- DSC/TGA : Measure melting points (mp 146–176°C, ) and thermal stability to identify polymorphs.

- PXRD : Compare diffraction patterns with simulated data from SC-XRD structures .

- Solid-state NMR : Resolve chemical shift differences in hydrogen-bonding networks .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Desiccation : Use silica gel packs to inhibit hydrolysis of ester groups ().

- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Advanced: How to design a robust SAR study for derivatives with conflicting bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.